molecular formula C16H14O5 B600574 Homobutein CAS No. 34000-39-0

Homobutein

Cat. No. B600574
CAS RN: 34000-39-0
M. Wt: 286.28
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Homobutein is a natural chalcone, a type of polyphenolic compound . It is found in many medicinal plants, fruits, vegetables, spices, and nuts . Homobutein is a potent dual inhibitor of HDACs/NF-κB with IC50 values of 190 and 38 μM, respectively . It also acts as a chelator of iron (II and III) cations . It exhibits various activities, including anticancer, anti-inflammatory, antiparasite, and antioxidation .


Molecular Structure Analysis

Homobutein has a molecular formula of C16H14O5 and a molecular weight of 286.28 . Its structure includes a central core of three carbon atoms, with two aromatic rings attached on either side . One of the rings has two hydroxyl groups and the other ring has a hydroxyl group and a methoxy group .


Chemical Reactions Analysis

Homobutein has been studied for its ability to chelate iron (II and III) cations . This chelation ability is believed to contribute to its antioxidant and antimalarial properties . When Homobutein binds to Fe2+, it prevents it from reacting with H2O2 in the Fenton reaction .


Physical And Chemical Properties Analysis

Homobutein is a powder at room temperature . It has a density of 1.4±0.1 g/cm3, a boiling point of 523.8±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Antioxidant Activity

Homobutein exhibits potent antioxidant properties, which are crucial for protecting cells from oxidative stress caused by free radicals. Studies have shown that Homobutein has a kinetic inhibition constant of ( k_{\text{inh}} = (2.8 \pm 0.9) \times 10^3 \text{M}^{-1} \text{s}^{-1} ), indicating its ability to act as a chain-breaking antioxidant with higher activity than reference antioxidants like α-tocopherol .

Anti-Tyrosinase Activity

The compound has been studied for its anti-tyrosinase activity, which is significant in biomedical applications for treating skin pigmentation disorders such as melasma. Homobutein demonstrates competitive inhibition towards both mono- and diphenolase activities of tyrosinase, with inhibition constants ( K_I ) of 2.76 ± 0.70 µM and 2.50 ± 1.56 µM, respectively .

Skin Disorder Protection

Due to its anti-tyrosinase activity, Homobutein can help protect against skin disorders. It can prevent the excessive formation of melanin, which leads to hyperpigmentation. This makes it a potential ingredient in skincare products aimed at evening out skin tone and reducing the appearance of dark spots .

Food Oxidative Spoilage Prevention

In the food industry, Homobutein could be used to prevent oxidative spoilage during storage. Its antioxidant properties help maintain the quality and extend the shelf life of food products by inhibiting the oxidation of fats and oils .

Antimalarial Activity

Research has also explored the antimalarial potential of Homobutein. It has been found to exhibit moderate antiplasmodial activity, which could make it a candidate for developing new antimalarial medications. Its ability to bind to falcipain-2, a protease involved in the malaria parasite’s lifecycle, is particularly noteworthy .

Superoxide Radical Scavenging

Homobutein can sequester superoxide radicals, which are harmful byproducts of cellular metabolism. The compound’s structure allows it to overcome a mild barrier and act as a good scavenger, which is beneficial for reducing oxidative damage in cells .

Safety And Hazards

When handling Homobutein, it is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-21-16-8-10(3-7-14(16)19)2-6-13(18)12-5-4-11(17)9-15(12)20/h2-9,17,19-20H,1H3/b6-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFSBUVPIAIXKJ-QHHAFSJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318459
Record name Homobutein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Homobutein

CAS RN

34000-39-0, 21583-31-3
Record name Homobutein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34000-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021583313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-Methylbutein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034000390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Homobutein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2',4,4'-trihydroxy-3-methoxychalcone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.060
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
129
Citations
KRN Serobatse, MM Kabanda - European Food Research and …, 2016 - Springer
… and antimalarial properties of butein and homobutein has been performed by … homobutein interacting with the Fe cations as well as the deprotonated species of butein and homobutein …
Number of citations: 25 link.springer.com
W Pan, I Giovanardi, T Sagynova, A Cariola… - Antioxidants, 2023 - mdpi.com
… breaking antioxidant that largely outperforms homobutein and, beyond … homobutein are potent inhibitors of both monophenolase and diphenolase tyrosinase reactions, with homobutein …
Number of citations: 8 www.mdpi.com
E Wong, CM Francis - Phytochemistry, 1968 - Elsevier
… The glucosides of quercetin, kaempferol, isoliquiritigenin and homobutein were all partly extracted into this fraction and could also be detected on the paper chromatogram (Table 2). A …
Number of citations: 73 www.sciencedirect.com
SR Gupta, B Ravindranath, TR Seshadri - Phytochemistry, 1971 - Elsevier
… As the properties of the synthetic glucosides (IV) and (V) did not agree with those of the natural products, the alternative structures, namely, homobutein-4′-glucoside (IX) and geraldol-…
Number of citations: 7 www.sciencedirect.com
I Okoye, S Yu, F Caruso, M Rossi - Molecules, 2021 - mdpi.com
… S(thiolate) to the ethenyl-carbonyl moiety of Homobutein. Pose 6 and 7 include an H-bond … between Homobutein and the FP2 active site and we conclude that Homobutein can at most …
Number of citations: 4 www.mdpi.com
OS Adeyemi, O Atolani, OJ Awakan… - The Yale journal of …, 2019 - ncbi.nlm.nih.gov
… While butein and homobutein are flavonoids, rhapontin and arbutin are … of homobutein, butein, rhapontin, and arbutin against the in vitro growth of T. gondii. However, homobutein has …
Number of citations: 20 www.ncbi.nlm.nih.gov
B Orlikova, M Schnekenburger, M Zloh… - Oncology …, 2012 - spandidos-publications.com
Histone deacetylase enzymes (HDACs) are emerging as a promising biological target for cancer and inflammation. Using a fluorescence assay, we tested the in vitro HDAC inhibitory …
Number of citations: 98 www.spandidos-publications.com
LS Alexandre, MS Oliveira, D Dittz, RWR Sousa… - Revista Brasileira de …, 2020 - Springer
… reported for the first time as natural products, 6,3′,4′-trihydroxyflavone (2) and 4-O-metilsulfuretin (4); two reported for the first time in the species isoliquiritigenin (1) and homobutein (…
Number of citations: 6 link.springer.com
SG Cho, SM Woo, SG Ko - Journal of Experimental & Clinical Cancer …, 2014 - Springer
… with NAC or homobutein (a structural similarity between homobutein and butein = 0.914) [40]. Whereas NAC effect on cell viability was similar to butein, homobutein did not affect cell …
Number of citations: 62 link.springer.com
Y Hu, X Wang, X Zhang, J Chen… - … and engineering: MBE, 2022 - pubmed.ncbi.nlm.nih.gov
This study explored the chemical and pharmacological mechanisms of Shao Yao Gan Cao decoction (SYGC) in the treatment of Sphincter of Oddi Dysfunction (SOD) through ultra-high-…
Number of citations: 3 pubmed.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.